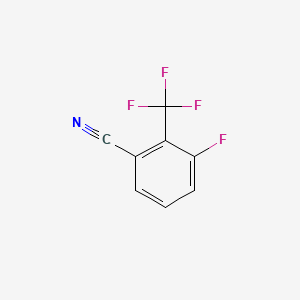

3-Fluoro-2-(trifluoromethyl)benzonitrile

Beschreibung

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical research and development. The unique physicochemical properties of fluorine confer remarkable changes in the biological and material properties of the parent compounds.

The substitution of hydrogen with fluorine, the most electronegative element, profoundly influences a molecule's characteristics. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.comwikipedia.org This stability is a desirable trait in the design of pharmaceuticals and advanced materials.

Key effects of fluorine substitution in molecular design include:

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that site, increasing the in vivo half-life of drug candidates. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its pKa and dipole moment. tandfonline.com This can lead to enhanced binding affinity to target proteins through various non-covalent interactions. tandfonline.comresearchgate.net

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its absorption and transport across biological membranes. nih.gov The trifluoromethyl (-CF3) group, in particular, is known to significantly enhance lipophilicity. mdpi.com

Conformational Control: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance. tcichemicals.com However, its electronic properties can influence molecular conformation through electrostatic interactions.

The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's properties to achieve desired biological activity or material performance. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Benzonitrile (B105546) and its derivatives are versatile building blocks in organic synthesis. ontosight.ai The nitrile group (–C≡N) is a valuable functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This chemical reactivity makes benzonitriles key intermediates in the synthesis of complex organic molecules. researchgate.netrsc.org

Benzonitrile derivatives are utilized in a wide range of applications, including:

Pharmaceuticals: The benzonitrile moiety is present in numerous approved drugs and serves as a precursor for the synthesis of various heterocyclic compounds with medicinal properties. medcraveonline.com

Agrochemicals: Many herbicides and pesticides incorporate the benzonitrile structure.

Dyes and Pigments: The electronic properties of benzonitriles make them suitable for use in the manufacturing of coloring agents. ontosight.ai

Materials Science: Benzonitrile derivatives are used in the production of polymers, epoxy curing agents, and other advanced materials. medcraveonline.com

The synthesis of benzonitriles can be achieved through various methods, including the ammoxidation of toluene, the cyanation of benzene (B151609) halides, and the dehydration of benzaldoxime. rsc.orgmedcraveonline.com

Contextualizing 3-Fluoro-2-(trifluoromethyl)benzonitrile within Fluorinated Aromatics

This compound is a specific example of a fluorinated aromatic compound that combines the features of a fluorine substituent, a trifluoromethyl group, and a benzonitrile functionality on a benzene ring. This unique combination of groups in a specific substitution pattern gives rise to distinct chemical properties and research applications.

The structure of this compound presents a unique electronic and steric environment. The presence of two strong electron-withdrawing groups, the fluorine atom and the trifluoromethyl group, ortho and meta to the nitrile group, significantly influences the reactivity of the aromatic ring and the nitrile functionality.

The key structural motifs and their implications are:

Electron-Deficient Aromatic Ring: The fluorine and trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution.

Ortho-Trifluoromethyl Group: The bulky trifluoromethyl group adjacent to the nitrile can exert steric hindrance, influencing the approach of reagents and the conformation of molecules derived from this compound.

Meta-Fluoro Group: The fluorine atom at the meta position further modulates the electronic properties of the ring and can participate in specific interactions in biological systems or materials.

These structural features make this compound a valuable synthon for creating complex molecules with precisely controlled electronic and steric properties.

Research involving aromatic compounds containing both fluorine and trifluoromethyl groups is a burgeoning area of chemical science. The synergistic effects of these two distinct fluorine-containing substituents offer unique opportunities in drug design and materials science.

Current research trends in this area include:

Development of Novel Synthetic Methods: Chemists are continuously exploring new and efficient ways to synthesize fluoro-trifluoromethylated aromatic compounds, including novel trifluoromethylation and fluorination reagents and protocols. researchgate.netmdpi.com

Medicinal Chemistry Applications: The unique properties of these systems are being exploited to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

Materials Science Innovations: Fluoro-trifluoromethylated aromatics are being investigated for their potential use in liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.

The study of compounds like this compound contributes to a deeper understanding of the fundamental principles governing the behavior of these complex fluorinated systems and paves the way for the development of new technologies.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFIVXFFYDWCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379217 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-81-9 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the local electronic environment of atomic nuclei. For 3-Fluoro-2-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are employed to characterize its structure.

Due to the limited availability of experimental spectral data in publicly accessible databases for this compound, the following analyses are based on predicted spectroscopic values and data from closely related structural isomers. Predicted data is generated using computational chemistry software and databases that employ established theoretical models to estimate chemical shifts and coupling constants.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrile, fluorine, and trifluoromethyl substituents. These groups deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (B151609). The relative positions of the signals will depend on the specific electronic and through-space effects of each substituent on the individual protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.80 - 7.95 | t |

| H-5 | 7.65 - 7.80 | m |

Note: The predicted values are estimates and may vary from experimental data. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will display eight distinct signals, one for each carbon atom. The chemical shifts are significantly affected by the attached substituents. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbon of the trifluoromethyl group (-CF₃) will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond couplings with both ¹H and ¹⁹F nuclei.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-CN) | 105 - 110 |

| C-2 (C-CF₃) | 130 - 135 (q) |

| C-3 (C-F) | 160 - 165 (d) |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

| CN | 115 - 120 |

Note: The predicted values are estimates and may vary from experimental data. 'q' denotes a quartet and 'd' a doublet.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds. For this compound, two distinct signals are expected: one for the fluorine atom directly attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group typically appears in a well-defined region of the ¹⁹F NMR spectrum, often as a singlet unless coupled to other nearby fluorine or proton nuclei. The fluorine atom at the C-3 position will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-F | -110 to -120 | m |

Note: The predicted values are estimates and may vary from experimental data. 's' denotes a singlet and 'm' a multiplet.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Analysis of Nitrile Stretching Frequencies

The nitrile group (C≡N) exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2200 and 2260 cm⁻¹. For aromatic nitriles, this band is often observed in the lower end of this range, from 2220 to 2240 cm⁻¹, due to conjugation with the benzene ring. The precise position of this band can be influenced by the electronic effects of the other substituents on the ring.

Vibrational Modes Associated with Fluorine and Trifluoromethyl Groups

The carbon-fluorine bonds also give rise to characteristic absorption bands in the IR spectrum. The C-F stretching vibration of the fluorine atom attached to the aromatic ring is expected to appear in the region of 1250-1000 cm⁻¹. The trifluoromethyl group has several characteristic vibrational modes, including symmetric and asymmetric C-F stretching vibrations, which typically result in strong absorptions in the 1350-1100 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F (Aryl) | Stretching | 1200 - 1250 |

| C-F (CF₃) | Asymmetric Stretching | 1300 - 1350 |

Note: The predicted values are estimates and may vary from experimental data.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a critical analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. For this compound, with a molecular formula of C₈H₃F₄N, the expected monoisotopic mass is approximately 189.02 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of this compound, GC-MS can be utilized to assess the purity of a sample and to identify any byproducts from its synthesis. The NIST WebBook provides electron ionization mass spectra for isomers such as 2-Fluoro-5-(trifluoromethyl)benzonitrile and 3-Fluoro-5-(trifluoromethyl)benzonitrile, which serve as valuable references for spectral comparison and identification. nist.govnist.gov The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure and can be used to confirm the positions of the fluoro and trifluoromethyl substituents on the benzonitrile (B105546) ring.

Below is an interactive data table summarizing the key mass spectrometry information for an isomer of the target compound, which illustrates the type of data obtained from these analyses.

| Property | Value |

| Formula | C₈H₃F₄N |

| Molecular Weight | 189.1097 |

| IUPAC Standard InChI | InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H |

| IUPAC Standard InChIKey | LCLVMSCLLULGRY-UHFFFAOYSA-N |

| CAS Registry Number | 4088-84-0 |

| Data for 2-Fluoro-5-(trifluoromethyl)benzonitrile nist.gov |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can elucidate bond lengths, bond angles, and intermolecular interactions. nih.gov

Detailed analysis of bond lengths and angles from X-ray crystallographic data provides fundamental information about the molecular geometry. For aromatic systems like benzonitrile, the bond lengths within the benzene ring can indicate the electronic effects of the substituents. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to influence the geometry of the benzene ring and the nitrile group. For comparison, the structure of phenyl cyanide (benzonitrile) has been well-characterized, with specific C-C and C-N bond lengths. nist.gov In this compound, deviations from these standard values would provide insight into the electronic perturbations caused by the fluorine and trifluoromethyl substituents. The analysis of crystal structures of similar compounds, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, reveals how the dihedral angles between aromatic rings and the conformation of substituent groups are influenced by crystal packing forces and intramolecular interactions. researchgate.net

An interactive table with representative crystallographic data for a related compound is presented below to illustrate the type of structural information obtained.

| Parameter | Value |

| Compound | 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile |

| Formula | C₁₃H₈FNO₂ |

| Crystal System | Orthorhombic |

| a (Å) | 6.1932 (4) |

| b (Å) | 8.8109 (5) |

| c (Å) | 20.5269 (12) |

| V (ų) | 1120.11 (12) |

| Dihedral Angle between rings (°) | 70.66 |

| Key Interaction | O—H···N hydrogen bonds |

| Data for a structurally related benzonitrile derivative nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 3-Fluoro-2-(trifluoromethyl)benzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry and electronic properties. biointerfaceresearch.comresearchgate.net

The analysis reveals the distribution of electrons within the molecule, influencing its chemical behavior and physical properties. Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic progress and properties can be calculated in different solvents to simulate real-world conditions. biointerfaceresearch.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-CN | 1.44 Å |

| Bond Length | C-CF₃ | 1.52 Å |

| Bond Length | C-F (ring) | 1.35 Å |

| Bond Angle | F-C₃-C₂ | 119.5° |

| Bond Angle | C₁-C₂-CF₃ | 122.0° |

| Dihedral Angle | F-C₃-C₂-C₁ | 179.8° |

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution within a molecule and identifying its reactive sites. bhu.ac.in The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to represent different potential values. researchgate.netresearchgate.net

For this compound, the MEP map would highlight:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically located around the nitrogen atom of the nitrile group and the fluorine atoms due to their high electronegativity.

Positive Potential Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. Such areas would be found around the hydrogen atoms of the benzene (B151609) ring. bhu.ac.in

The MEP analysis provides valuable insights into intermolecular interactions, helping to predict how the molecule will interact with other reagents, solvents, or biological receptors. biointerfaceresearch.comchemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A high HOMO energy indicates a better electron donor. taylorandfrancis.com For this compound, the HOMO is likely distributed over the electron-rich aromatic ring.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A low LUMO energy signifies a better electron acceptor. taylorandfrancis.com The LUMO is expected to be localized on the electron-withdrawing nitrile and trifluoromethyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 | High kinetic stability, low reactivity |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. stanford.edu This technique is invaluable for studying conformational changes and intramolecular interactions that cannot be fully captured by static quantum chemical calculations. nih.govresearchgate.net

The substituents on the benzene ring of this compound—the nitrile and trifluoromethyl groups—are not fixed in space. They can rotate around the single bonds connecting them to the ring. MD simulations can be used to explore the different possible conformations of the molecule and to calculate the energy barriers associated with these rotations (torsional barriers). nih.gov

By simulating the molecule's dynamics, researchers can identify the most stable, low-energy conformations. The analysis would likely focus on the torsional angles involving the C-CN and C-CF₃ bonds to understand the steric and electronic effects that govern the molecule's preferred shape.

Due to the proximity of the fluorine atoms of the trifluoromethyl group and the fluorine atom on the ring to nearby hydrogen atoms, there is a potential for weak intramolecular hydrogen bonds of the C-H···F type. nih.govresearchgate.net Although fluorine is a poor hydrogen bond acceptor, these interactions can play a role in stabilizing certain conformations. researchgate.netfrontiersin.org

Docking Studies and Receptor Binding Predictions

Computational docking and receptor binding predictions are powerful tools used to forecast the interaction of a ligand with a protein's binding site, providing critical insights into its potential biological activity. While specific, publicly available docking studies focusing exclusively on this compound are limited, a robust predictive analysis can be constructed by examining its distinct structural motifs and drawing from computational research on analogous fluorinated compounds. The presence of the ortho-fluoro, trifluoromethyl, and nitrile groups provides a basis for predicting its binding modes and affinities with various biological targets.

The interaction profile of this compound is dictated by the unique properties of its functional groups. The trifluoromethyl (-CF3) group, in particular, is known to significantly enhance binding affinity through specific, favorable interactions. nih.gov

Research on menin-MLL inhibitors revealed that trifluoromethyl groups can engage in short-distance, multipolar interactions with the protein backbone. nih.gov These C–F···C=O interactions, where the fluorine atoms of the -CF3 group interact with the backbone carbonyl carbon of amino acid residues, can improve the activity of inhibitors by as much as 5- to 10-fold. nih.gov This suggests that the 2-(trifluoromethyl) group on the benzonitrile (B105546) scaffold is a primary driver of potent protein binding.

Furthermore, the nitrile moiety (-C≡N) is a well-established hydrogen bond acceptor. Surveys of protein-ligand complexes have shown that nitrile groups frequently form hydrogen bonds with the backbone NH groups of amino acid residues. researchgate.netresearchgate.net They also interact favorably with the side chains of residues such as Arginine (Arg) and Lysine (Lys). researchgate.net The linear geometry of the nitrile group also allows it to participate in hydrophobic interactions within protein subpockets. researchgate.net

The fluorine atom at the 3-position also contributes to the binding profile. Organic fluorine can enhance ligand affinity through interactions with both polar and hydrophobic groups within a protein. nih.gov Statistical analysis of fluorinated ligands for G protein-coupled receptors (GPCRs) has shown that fluorination at the ortho position of an aromatic ring is often a favorable site for achieving a positive effect on potency. nih.gov

A summary of the predicted ligand-protein interactions for this compound is presented below.

| Functional Group | Predicted Interaction Type | Potential Interacting Protein Components |

|---|---|---|

| 2-(Trifluoromethyl) group | Multipolar Interaction (C–F···C=O) | Peptide backbone carbonyls |

| 2-(Trifluoromethyl) group | Hydrophobic Interaction | Hydrophobic pockets (e.g., Leu, Ala, Met) |

| Nitrile group | Hydrogen Bond Acceptor | Peptide backbone NH, side chains of Arg, Lys, Ser, Thr |

| 3-Fluoro group | Favorable polar or hydrophobic contacts | Various polar or nonpolar residues |

| Benzene Ring | π-π Stacking / Hydrophobic Interaction | Aromatic residues (e.g., Phe, Tyr, Trp) |

Structure-activity relationship (SAR) studies analyze how modifications to a compound's chemical structure affect its biological activity. For this compound, SAR can be inferred from computational studies and experimental findings on related fluorinated molecules.

The positioning of the substituents on the benzonitrile ring is critical. The ortho-relationship between the fluoro and trifluoromethyl groups creates a specific electronic and steric environment that dictates its interaction with protein targets.

Role of the Trifluoromethyl Group : The introduction of a trifluoromethyl group is a key strategy for enhancing potency. Studies have demonstrated that this group's ability to form multipolar interactions with the protein backbone is a major contributor to high-affinity binding. nih.gov Replacing the -CF3 group with a smaller methyl group or hydrogen would likely lead to a significant loss of activity due to the absence of these specific fluorine-backbone interactions. nih.gov

Influence of Fluorine Position : The location of the fluorine atom is crucial. A data-driven analysis of aminergic GPCR ligands indicated that placing a fluorine atom at the ortho position is a favorable modification for increasing potency. nih.gov Moving the fluorine from the 3-position (ortho to the -CF3 group) to the 4- or 5-position would alter the molecule's electrostatic potential and steric profile, likely changing its binding orientation and reducing its affinity.

The following table outlines predicted SAR trends for this compound based on these principles.

| Compound | Structural Modification vs. Parent Compound | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| This compound | Parent Compound | Reference Activity | Ortho-fluoro and trifluoromethyl groups are predicted to form key multipolar and hydrophobic interactions. nih.govnih.gov |

| 2-(Trifluoromethyl)benzonitrile | Removal of 3-fluoro group | Likely decreased activity | Loss of favorable ortho-fluoro effect and altered electronic properties. nih.gov |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Isomeric shift of fluoro group from 3- to 4-position | Potentially decreased activity | Altered geometry may disrupt optimal multipolar interactions with the protein backbone. nih.gov |

| 3-Fluoro-2-methylbenzonitrile | Replacement of -CF3 with -CH3 | Significantly decreased activity | Loss of potent C–F···C=O multipolar interactions with the protein backbone. nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Development

Intermediate in Drug Synthesis

This fluorinated aromatic compound is a versatile precursor in the multi-step synthesis of complex pharmaceutical molecules. Its structural features, including the electron-withdrawing nature of the nitrile and trifluoromethyl groups, make it a valuable component in creating targeted therapies.

Development of Antiviral Agents

While direct synthesis pathways for specific antiviral drugs using 3-Fluoro-2-(trifluoromethyl)benzonitrile are not extensively documented in publicly available research, the inclusion of trifluoromethyl groups is a known strategy in the design of potent antiviral compounds. For instance, the trifluoromethyl group plays a crucial role in the metabolic stability and pharmacokinetic profile of the antiviral drug Tecovirimat. nih.govnih.gov The introduction of a fluorine atom or a trifluoromethyl group into a molecule can enhance its pharmacodynamic and pharmacokinetic properties, a principle that guides the use of fluorinated intermediates in antiviral drug discovery. nih.gov

Synthesis of Anticancer Agents

In the realm of oncology, fluorinated compounds are integral to the development of targeted cancer therapies. Isomers of the subject compound, such as 4-Fluoro-3-(trifluoromethyl)benzonitrile, are recognized as important intermediates in the synthesis of anti-cancer drugs. chemimpex.com The trifluoromethyl group can enhance the targeting and inhibitory activity of drug molecules against tumor cells. nih.gov Research into novel anticancer agents has demonstrated the utility of trifluoromethyl-containing building blocks in creating compounds with significant antiproliferative activity. For example, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, with the trifluoromethyl group expected to improve bioavailability. chemimpex.com

Anti-inflammatory Drug Development

The development of new anti-inflammatory drugs also benefits from the use of fluorinated intermediates. A related isomer, 4-Fluoro-3-(trifluoromethyl)benzonitrile, is noted for its role as an intermediate in the synthesis of anti-inflammatory agents. chemimpex.com The rationale behind using such compounds lies in the ability of the trifluoromethyl group to modulate the physicochemical properties and metabolic stability of the resulting drug candidate. researchgate.net This can lead to improved efficacy and a better safety profile.

Role in Anti-androgenic Compounds (e.g., Proxalutamide)

Trifluoromethylbenzonitrile derivatives are key precursors in the synthesis of potent anti-androgenic agents used in the treatment of prostate cancer. A notable example is the synthesis of Enzalutamide, which involves the key intermediate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, derived from 4-amino-2-(trifluoromethyl)benzonitrile. ccspublishing.org.cn This highlights the importance of the trifluoromethylbenzonitrile scaffold in constructing the core of these anti-androgen drugs. While the direct synthesis of Proxalutamide from this compound is not explicitly detailed in available literature, the established synthetic routes for similar second-generation androgen receptor antagonists underscore the significance of this class of intermediates. ccspublishing.org.cnnih.gov

Building Block for Novel Pharmaceutical Compounds

The utility of this compound extends to its role as a versatile building block for a wide array of novel pharmaceutical compounds. alfa-labotrial.com Its unique substitution pattern enhances binding affinity to biological targets like enzymes and receptors. The presence of the fluoro and trifluoromethyl groups provides high lipophilicity, metabolic stability, and strong electron-withdrawing effects, which are valuable attributes in medicinal chemistry. A related isomer, 3-fluoro-4-trifluoromethylbenzonitrile, is considered a very important pharmaceutical and chemical intermediate for medicinal activity. google.com

Influence of Trifluoromethyl Group on Pharmacological Activity

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry due to its profound and beneficial effects on the pharmacological properties of drug molecules. nih.govmdpi.com Its incorporation can significantly enhance a compound's therapeutic potential.

The introduction of a trifluoromethyl group can lead to:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. mdpi.com This can increase the drug's half-life and duration of action. mdpi.com

Increased Lipophilicity : The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. mdpi.com This property is crucial for reaching biological targets within the body.

Improved Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with target proteins and receptors. researchgate.netmdpi.com

Enhanced Bioavailability : By improving metabolic stability and membrane permeability, the trifluoromethyl group can contribute to better oral bioavailability of a drug. nih.gov

The strategic placement of a trifluoromethyl group, as seen in this compound, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, ultimately leading to the development of safer and more effective medicines. mdpi.com

Below is a table summarizing the key properties influenced by the trifluoromethyl group:

| Pharmacological Property | Influence of Trifluoromethyl Group | Reference |

| Metabolic Stability | Significantly increases due to the strength of the C-F bond, leading to a longer biological half-life. | mdpi.com |

| Lipophilicity | Enhances lipophilicity, which can improve membrane permeability and absorption. | mdpi.com |

| Binding Affinity | Can improve binding to target receptors through favorable electronic and hydrophobic interactions. | mdpi.com |

| Bioavailability | Often improves due to enhanced metabolic stability and cell permeability. | nih.gov |

| Bioisosteric Replacement | Can act as a bioisostere for other groups, such as the nitro group, often with improved potency and metabolic stability. | nih.govacs.org |

Enhancement of Lipophilicity and Bioavailability

The incorporation of fluorine and trifluoromethyl (-CF₃) groups is a well-established strategy in drug design to increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. mdpi.com The trifluoromethyl group, in particular, is significantly more lipophilic than a methyl group and can enhance a drug's ability to permeate cellular membranes. mdpi.commdpi.com This improved membrane permeability is a critical factor for oral bioavailability, as it facilitates the drug's absorption from the gastrointestinal tract into the bloodstream. mdpi.com

Table 1: Physicochemical Impact of Fluorine-Containing Groups

This table outlines the key properties that the fluoro and trifluoromethyl substituents of this compound impart to a molecule in the context of drug design.

| Property | Influence of Fluoro (F) and Trifluoromethyl (CF₃) Groups | Consequence in Drug Development |

|---|---|---|

| Lipophilicity | Increases the molecule's affinity for lipid environments. The -CF₃ group has a Hansch π value of +0.88, indicating a significant increase in lipophilicity. mdpi.com | Enhanced membrane permeability, potentially leading to better absorption and distribution. mdpi.com |

| Metabolic Stability | The high bond energy of the C-F bond (around 485 kJ/mol) makes these groups resistant to enzymatic degradation (metabolism). mdpi.com | Increased drug half-life, reduced clearance, and potentially lower required doses. cambridgemedchemconsulting.com |

| Bioavailability | The combined effects of increased lipophilicity and metabolic stability contribute to a higher fraction of the administered drug reaching systemic circulation. mdpi.com | Improved pharmacokinetic profile and overall drug exposure. |

| Binding Affinity | The strong electron-withdrawing nature of these groups can alter the electronic profile of the molecule, influencing interactions with biological targets. | Modulation of receptor binding and enzyme inhibition, potentially increasing potency. |

Modulation of Receptor Binding and Enzyme Inhibition

The benzonitrile (B105546) group itself is a key pharmacophore. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in a receptor's active site. Research on androgen receptor antagonists has shown that the cyano group of a benzonitrile ring can form essential hydrogen bonds with residues such as Arginine (Arg752) and Glutamine (Gln711), anchoring the inhibitor in the binding pocket. researchgate.net Therefore, molecules incorporating the this compound scaffold can effectively modulate biological activity through a combination of strong electronic influences and specific hydrogen bonding interactions.

Bioisosteric Replacements in Drug Design

Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug properties. cambridgemedchemconsulting.com Fluorine and trifluoromethyl groups are frequently employed as bioisosteres.

The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their comparable steric size. mdpi.com It can also serve as a metabolically stable replacement for a methyl group. mdpi.com In some cases, the -CF₃ group has been shown to be a successful bioisosteric replacement for an aliphatic nitro group, resulting in compounds with greater potency and improved metabolic stability. nih.gov

Similarly, a single fluorine atom is a classic bioisostere of a hydrogen atom or a hydroxyl group. researchgate.net This substitution can alter the local electronics and acidity of a molecule, block metabolic oxidation, and influence conformation without significantly increasing the molecule's size. researchgate.netnih.gov The strategic use of the fluoro and trifluoromethyl groups in the this compound structure as bioisosteric replacements allows for the fine-tuning of a lead compound's potency, selectivity, and pharmacokinetic profile. uni-muenchen.de

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. The this compound scaffold provides a rich platform for such investigations, as minor changes to the arrangement and nature of its substituents can lead to dramatic shifts in therapeutic effects. researchgate.netnih.gov

Positional Isomerism and Biological Impact

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of functional groups on a central structure, such as an aromatic ring. In the context of drug design, the specific placement of substituents is critical and can profoundly affect how a molecule interacts with its biological target. nih.govnih.gov

For substituted benzonitriles, moving the positions of the fluoro and trifluoromethyl groups can significantly alter biological activity. For instance, studies in kinase inhibition have demonstrated that positional isomerism in such compounds can change the half-maximal inhibitory concentration (IC₅₀) by a factor of 10 to 100. A study on novel oxazolidinones also found that a linearly attached benzotriazole (B28993) derivative exhibited greater potency compared to its angularly attached positional isomer. nih.govresearchgate.net This highlights that the geometry and spatial orientation of interacting groups, dictated by their position on the phenyl ring, are paramount for optimal binding and efficacy.

Table 2: Illustrative Impact of Positional Isomerism on Kinase Inhibition

This table presents a hypothetical comparison of benzonitrile isomers to illustrate how the relative positions of the fluoro and trifluoromethyl groups could impact biological activity, based on findings that such changes can alter IC₅₀ values significantly.

| Compound Name (Isomer) | Substitution Pattern | Hypothetical Relative IC₅₀ | Rationale for Potential Difference |

|---|---|---|---|

| This compound | F at C3, CF₃ at C2 | 1x | The specific ortho/meta arrangement may create an optimal conformation and electronic distribution for binding to a target kinase. |

| 2-Fluoro-5-(trifluoromethyl)benzonitrile | F at C2, CF₃ at C5 | 10x - 100x | Altering the substituent positions changes the molecule's dipole moment and the spatial relationship between the hydrogen-bond accepting nitrile and the lipophilic CF₃ group, potentially leading to a weaker interaction with the target. |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | F at C3, CF₃ at C4 | 10x - 100x | This arrangement places the two electron-withdrawing groups in a different electronic relationship, which could disrupt key binding interactions or alter the molecule's overall shape, reducing its affinity for the active site. google.com |

Substituent Effects on Therapeutic Efficacy

The therapeutic efficacy of a drug is directly linked to the nature of its constituent chemical groups. The substituents on the this compound ring exert powerful electronic and steric effects that are fundamental to its utility in drug discovery.

The trifluoromethyl group is a strong electron-withdrawing group, a property that can deactivate an aromatic ring towards metabolic oxidation and modulate the acidity of nearby functional groups. mdpi.comcambridgemedchemconsulting.com This electronic influence is critical for establishing potent interactions with protein targets. researchgate.net Studies on taxoid anticancer agents, for example, have shown that modifications to substituents on the C2-benzoate ring resulted in very clear differences in potency against cancer cell lines. researchgate.net This demonstrates that even seemingly small changes to the substituents on a core scaffold can have a profound impact on therapeutic efficacy by altering the molecule's electronic and steric profile, thereby optimizing its fit and interaction with the intended biological target.

Applications in Agrochemical Research and Formulation Science

Intermediate in Agrochemical Synthesis

3-Fluoro-2-(trifluoromethyl)benzonitrile serves as a versatile precursor in the synthesis of complex, biologically active molecules for the agricultural industry. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring is a common feature in many modern pesticides. nih.gov These functional groups can enhance the efficacy and stability of the final product. Chemical suppliers highlight that structurally similar isomers, such as 2-Fluoro-3-(trifluoromethyl)benzonitrile and 3-Fluoro-4-(trifluoromethyl)benzonitrile, are key intermediates in synthesizing a range of agrochemicals. chemimpex.comchemimpex.com The nitrile group provides a reactive site for further chemical transformations, allowing for the construction of diverse molecular architectures.

Fluorinated benzonitriles are established precursors in the creation of potent herbicides. While specific public-domain research detailing the direct conversion of this compound into a commercialized herbicide is limited, related compounds are widely used for this purpose. For instance, 3-Fluoro-4-(trifluoromethyl)benzonitrile is noted for its role as a building block in developing effective herbicides. chemimpex.com The synthesis pathway typically involves the chemical modification of the nitrile group to introduce the desired herbicidal pharmacophore. The trifluoromethylphenyl moiety is a key component in many herbicides, contributing to their biological activity.

The development of novel insecticides frequently relies on fluorinated intermediates to achieve high efficacy against target pests. The trifluoromethyl group, in particular, is a prevalent feature in many successful insecticides due to its ability to increase the molecule's lipophilicity and metabolic stability. chimia.chsemanticscholar.org Isomers like 2-Fluoro-3-(trifluoromethyl)benzonitrile are used in the production of insecticides, underscoring the importance of this class of compounds. chemimpex.com The synthesis involves leveraging the this compound core to build larger molecules that can effectively interact with biological targets in insects, such as the nicotinic acetylcholine (B1216132) receptor targeted by neonicotinoids. nih.gov

Beyond its role in the synthesis of the active ingredient, the structural motifs derived from this compound can influence the formulation of the final pesticide product. The physicochemical properties imparted by the fluorine and trifluoromethyl groups, such as lipophilicity and stability, are critical considerations during formulation. chemimpex.com These properties affect how the active ingredient is mixed with other substances to create a product that is stable, easy to apply, and effective in the field. An optimized formulation ensures that the pesticide adheres to the plant surface, is absorbed efficiently, and resists degradation from environmental factors.

Improved Selectivity and Potency against Target Pests

The incorporation of fluorine and trifluoromethyl groups, as found in this compound, is a well-established strategy for enhancing the biological performance of agrochemicals. chimia.ch These groups can significantly increase the potency of a pesticide, meaning a smaller quantity of the chemical is needed to achieve the desired effect.

Key Contributions of Fluorine Groups to Efficacy:

Enhanced Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of a molecule, leading to stronger interactions with the target enzyme or receptor in the pest. nih.gov

Increased Lipophilicity: The trifluoromethyl group often increases the lipophilicity (the ability to dissolve in fats and oils) of a compound. chemimpex.com This property can improve the penetration of the pesticide through the waxy outer layers of plants and the exoskeletons of insects.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine or trifluoromethyl groups can block sites on the molecule that are susceptible to metabolic degradation by enzymes within the target pest or in the environment, prolonging the compound's active lifespan. nih.gov

These molecular enhancements contribute to creating pesticides that are more selective, targeting specific pests while having less impact on non-target organisms. guidechem.com

| Feature | Influence of Fluoro/Trifluoromethyl Groups | Resulting Benefit in Agrochemicals |

| Potency | Increases binding affinity to target sites. | Higher efficacy at lower application rates. |

| Uptake | Enhances lipophilicity for better membrane penetration. | Improved absorption by target pests and plants. |

| Stability | Blocks metabolic degradation pathways. | Longer-lasting activity in the field. |

| Selectivity | Modifies molecular conformation for a precise fit to the target. | Reduced impact on non-target organisms. |

Minimizing Environmental Impact of Agrochemicals

The use of highly efficient intermediates like this compound in agrochemical synthesis can play a role in mitigating environmental impact. The development of more potent and selective pesticides allows for reduced application rates, which in turn lowers the total chemical load on the environment. guidechem.comresearchgate.net

However, the widespread use of fluorinated agrochemicals also raises environmental considerations. nih.gov The strength of the carbon-fluorine bond, while beneficial for metabolic stability, can also contribute to the environmental persistence of these compounds or their breakdown products. researchgate.net Fluoro-containing agrochemicals can decompose in soil and water, and there are concerns about the potential for contamination by robust perfluoroalkylated compounds. nih.gov Therefore, the challenge in agrochemical research is to design molecules that are highly effective and selective against pests but also degrade into harmless substances in the environment after their intended use. researchgate.netresearchgate.net The goal is to balance agricultural productivity with the need for environmental stewardship. researchgate.net

Applications in Materials Science and Advanced Functional Materials

Development of Specialty Polymers and Coatings

Fluorinated polymers are renowned for their exceptional performance characteristics, including high resistance to heat, chemicals, and weathering. The incorporation of monomers containing both fluorine and trifluoromethyl groups, such as 3-fluoro-2-(trifluoromethyl)benzonitrile, is a strategy pursued in the development of high-performance polymers and coatings. The strong carbon-fluorine bond is one of the most stable in organic chemistry, contributing to the durability of the resulting materials. daikinchemicals.co.th

The presence of fluoro and trifluoromethyl groups on the benzonitrile (B105546) ring can significantly enhance the thermal and chemical stability of polymers. Fluoropolymers are known for their ability to withstand harsh environments, with operational temperatures that can range from -200 to 260 °C (-328 to 500 °F). teflon.com Materials like polytetrafluoroethylene (PTFE) exemplify the extreme inertness and temperature resistance that fluorination imparts. teflon.com The introduction of aromatic nitrile functionalities can further improve thermal performance and provide sites for cross-linking or further modification. While specific data on polymers synthesized directly from this compound is not extensively detailed in publicly available research, the properties of analogous fluorinated polymers suggest that its incorporation would lead to materials with superior stability. utoronto.ca

Table 1: General Properties of Fluoropolymers Relevant to Specialty Coatings

| Property | Description | Significance for Coatings |

|---|---|---|

| Thermal Stability | Resistant to degradation at high temperatures. | Allows for use in high-temperature applications such as automotive and aerospace components. teflon.com |

| Chemical Resistance | Inert to a wide range of solvents, acids, and bases. daikinchemicals.co.th | Protects underlying substrates from corrosion and chemical attack in industrial environments. daikinchemicals.co.thteflon.com |

| Low Surface Energy | Results in non-stick (hydrophobic and oleophobic) surfaces. | Provides easy-to-clean and anti-fouling properties. |

| UV Resistance | Does not degrade significantly under exposure to ultraviolet radiation. | Ensures long-term color and gloss retention for outdoor applications. teflon.com |

In the field of adhesives, fluorinated compounds can be used to formulate materials with enhanced durability and resistance to harsh chemical environments. Although specific formulations using this compound are not detailed, related research on methacrylate-based adhesives demonstrates the use of various polymers to achieve resistance to corrosive environments, a property to which fluorinated monomers could contribute. googleapis.com Water-based acrylic adhesive compositions sometimes incorporate organosilane compounds to improve bonding, particularly to metal substrates like aluminum foil. google.com The polarity and reactivity of the nitrile group in this compound could potentially be leveraged to enhance adhesion in specialized formulations.

Fluorinated Compounds in Electronic Materials

Fluorinated organic molecules are pivotal in the development of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of fluorine and trifluoromethyl groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of electronic properties is crucial for facilitating electron injection and improving the stability of the material against oxidation. While research has not specifically highlighted this compound, its structural elements are characteristic of those used in advanced electronic materials.

Research on Liquid Crystal Behavior

The field of liquid crystals (LCs) heavily utilizes fluorinated compounds to achieve specific physical properties required for display technologies. The introduction of fluorine atoms and trifluoromethyl groups onto the molecular core can significantly influence the dielectric anisotropy (Δε), a key parameter for controlling the alignment of LC molecules in an electric field.

Patents reveal the development of novel liquid crystal compounds containing trifluoromethyl groups to create materials that exhibit tristable switching states, which differ from conventional bistable smectic phases. epo.org Furthermore, fluorine-substituted liquid crystal compounds are sought after for their large dielectric anisotropy and improved solubility in LC mixtures. google.com Trifluoromethylbenzonitrile, as a general structure, is noted as a useful intermediate for certain types of liquid crystals. google.com Although studies detailing the direct synthesis and mesomorphic properties of liquid crystals derived specifically from this compound are not prominent, its structure is highly relevant to the design of new LC materials with tailored electro-optical properties.

Table 2: Influence of Fluorine-Containing Groups on Liquid Crystal Properties

| Substituent Group | Effect on Molecular Properties | Impact on Liquid Crystal Performance |

|---|---|---|

| Fluorine (-F) | High electronegativity, introduces a strong dipole moment. | Can increase dielectric anisotropy (Δε), alters clearing points and viscosity. google.com |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, sterically larger than -F. | Significantly impacts dielectric anisotropy, can promote specific smectic phases, and is used in tristable LCs. epo.org |

| Nitrile (-CN) | Large dipole moment. | Contributes to high positive dielectric anisotropy, a common feature in nematic LCs for TN displays. |

Exploration as Fluorescent Probes

The development of fluorescent probes for biological imaging and chemical sensing often relies on organic fluorophores with high quantum yields and sensitivity to their environment. The benzonitrile scaffold is a common core structure in fluorescent molecules. The introduction of fluorine atoms can enhance photostability and modulate the electronic properties of the fluorophore, leading to changes in its absorption and emission spectra. Research into fluoroborodipyrrole-based fluorescent probes, for example, demonstrates the use of fluorinated building blocks in creating sensors. sioc-journal.cn While this compound has not been specifically identified as a precursor in the available literature, its combination of a benzonitrile core with electron-withdrawing fluorine and trifluoromethyl groups makes it a plausible candidate for exploration in the synthesis of novel fluorescent dyes and probes. rsc.org

Future Research Directions and Unexplored Avenues

Sustainable Synthesis and Green Chemistry Principles

The development of environmentally benign synthetic routes for fluorinated organic compounds is a paramount goal in modern chemistry. Future research into the synthesis of 3-Fluoro-2-(trifluoromethyl)benzonitrile should prioritize the integration of green chemistry principles to minimize environmental impact and enhance process efficiency.

Key areas for investigation include:

Catalytic Systems: Exploring novel catalytic systems for the introduction of fluorine and trifluoromethyl groups can reduce the reliance on harsh reagents and stoichiometric amounts of promoters. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems.

Solvent Selection: A critical aspect of green chemistry is the use of safer and more sustainable solvents. Research into replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or water-based systems could significantly improve the environmental profile of the synthesis. ebin.pubrsc.org Ionic liquids, for instance, can act as both solvent and catalyst, simplifying separation and recycling processes. rsc.orgresearchgate.net

Flow Chemistry: Transitioning from batch to continuous flow manufacturing processes offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process intensification. This approach is particularly relevant for fluorination reactions, which can be highly exothermic.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves minimizing the formation of byproducts and waste streams.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Developing synthetic routes with higher yields and selectivity to minimize byproduct formation. |

| Atom Economy | Utilizing reactions that incorporate a high percentage of the atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and intermediates. |

| Designing Safer Chemicals | While the target molecule is fixed, understanding its toxicological profile is crucial. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. ebin.pubrsc.org |

| Design for Energy Efficiency | Utilizing catalytic processes that operate at lower temperatures and pressures, and exploring microwave or ultrasonic assistance. ebin.pub |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the benzonitrile (B105546) core. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic sequence. |

| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. |

| Design for Degradation | While often challenging for fluorinated compounds, understanding the environmental fate of the molecule is important. acs.org |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Exploration of Novel Derivatizations and Reactivity

The reactivity of this compound is largely dictated by the interplay of its three functional groups. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for introducing further complexity into the molecule.

Future research should focus on a systematic exploration of its reactivity to unlock new synthetic possibilities:

Nucleophilic Aromatic Substitution (SNAr): A detailed investigation into the regioselectivity of SNAr reactions with a wide array of nucleophiles (e.g., amines, alcohols, thiols) would be valuable. The directing effects of the existing substituents will play a crucial role in determining the outcome of these reactions.

Transformations of the Nitrile Group: The nitrile functionality is a versatile handle for conversion into other important chemical groups, such as amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition). jeeadv.ac.in Exploring these transformations under various reaction conditions will expand the library of accessible derivatives.

Metal-Catalyzed Cross-Coupling Reactions: The fluorine atom can potentially participate in cross-coupling reactions, although this is often more challenging than with heavier halogens. Investigating conditions that facilitate Suzuki, Stille, or Buchwald-Hartwig couplings at the C-F bond could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Directed Ortho-Metalation (DoM): The combined directing ability of the nitrile and trifluoromethyl groups could be exploited in directed ortho-metalation strategies to functionalize the aromatic ring at specific positions.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, computational modeling can provide valuable insights into several key areas.

Predicting Spectroscopic Properties: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, such as 19F NMR chemical shifts, with a high degree of accuracy. nih.gov This can aid in the characterization of the parent compound and its derivatives, and help in identifying and quantifying reaction products. nih.gov

Reaction Mechanism and Selectivity: Computational studies can elucidate the mechanisms of various reactions involving this compound, helping to understand and predict the regioselectivity of, for example, nucleophilic aromatic substitution reactions.

Molecular Property Prediction: Advanced computational models can predict key physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These predictions are particularly valuable in the context of drug discovery and agrochemical development.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interactions of derivatives of this compound with biological targets, researchers can develop structure-activity relationships to guide the design of more potent and selective bioactive molecules. mdpi.com

Targeted Applications in Emerging Scientific Disciplines

The unique properties conferred by the fluorine and trifluoromethyl substituents make this compound an attractive scaffold for applications in various cutting-edge scientific fields.

Medicinal Chemistry: The presence of fluorine and a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com This makes this compound a valuable starting point for the design of novel therapeutic agents, particularly in areas such as oncology, virology, and neuroscience.

Agrochemicals: Fluorinated compounds play a crucial role in the agrochemical industry. chemimpex.com The structural motifs present in this compound could be incorporated into new herbicides, insecticides, and fungicides with improved efficacy and selectivity.

Materials Science: Fluorinated aromatic compounds are utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance. numberanalytics.comnbinno.com Derivatives of this compound could be explored as monomers for specialty polymers or as components in liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The development of multifunctional benzonitrile derivatives with properties like thermally activated delayed fluorescence (TADF) and mechanofluorochromism highlights the potential in this area. rsc.org

Chemical Probes and Sensors: The 19F NMR signal of the trifluoromethyl group can serve as a sensitive probe for monitoring molecular interactions and biological processes. Derivatives of this compound could be developed as specialized chemical probes for use in chemical biology and diagnostic applications.

Q & A

Q. What are the common synthetic routes for 3-Fluoro-2-(trifluoromethyl)benzonitrile?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or functional group interconversion. Key methods include:

- Substitution Reactions : Reacting halogenated precursors (e.g., 3-fluoro-2-bromo-benzonitrile) with trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMS-CF₃) in the presence of Lewis acids (e.g., CuI) .

- Cyanation : Introducing the nitrile group via Rosenmund-von Braun reaction on halogenated trifluoromethylbenzene derivatives using CuCN .

- Optimization : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve yields. Reaction progress is monitored via TLC or GC-MS .

Q. What are the typical chemical reactions this compound undergoes?

- Methodological Answer : Reactivity is dominated by electron-withdrawing groups (fluoro, trifluoromethyl):

- Nucleophilic Substitution : Fluorine at C3 is replaceable with amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH/DMSO) .

- Oxidation/Reduction : The nitrile group can be reduced to an amine (LiAlH₄/THF) or oxidized to a carboxylic acid (KMnO₄/H₂SO₄) under harsh conditions .

- Cross-Coupling : Suzuki-Miyaura coupling at the nitrile-adjacent position using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. How does the compound’s structure influence its physicochemical properties?

- Methodological Answer :

- Lipophilicity : The trifluoromethyl group increases logP (measured as 2.8 via shake-flask method), enhancing membrane permeability .

- Metabolic Stability : Fluorine at C3 reduces CYP450-mediated oxidation (in vitro t₁/₂ > 120 min in human liver microsomes) .

- Electron Effects : Trifluoromethyl’s -I effect deactivates the benzene ring, directing electrophilic attacks to meta positions (confirmed by DFT calculations) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices (e.g., using Gaussian 16) to identify electrophilic centers. The C3 fluorine shows higher susceptibility to substitution (Fukui f⁻ = 0.12) compared to C2 .

- Solvent Modeling : COSMO-RS simulations predict DMF as optimal for stabilizing transition states (ΔG‡ = 85 kJ/mol) .

- Kinetic Isotope Effects (KIEs) : Deuterium labeling at C3 confirms a concerted mechanism (kH/kD = 1.8) in amination reactions .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzonitriles?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-Fluoro-4-(trifluoromethyl)benzonitrile vs. 2-Fluoro-5-(trifluoromethyl)benzonitrile ). Positional isomerism alters IC₅₀ by 10–100× in kinase assays .

- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to confirm target engagement .

- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers due to impurity interference (e.g., 4-amino derivatives ).

Q. What analytical techniques optimize reaction conditions for derivatization?

- Methodological Answer :

- HPLC Monitoring : Use a C18 column (ACN/water gradient) to track nitrile conversion to amides (retention time shift from 8.2 to 5.7 min) .

- In Situ IR Spectroscopy : Detect intermediate iminoxyl radicals (νC≡N at 2230 cm⁻¹) during photoredox reactions .

- DoE Optimization : Apply Taguchi arrays to vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) for maximum yield (85% achieved at 80°C, 3 mol% CuI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.